N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-phenyloxalamide
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Description
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-phenyloxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as HOMOPO, and it is a member of the oxalamide family.
Scientific Research Applications
Structure-Activity Relationship in Drug Design
Research into similar compounds, such as those within the N-(phenylalkyl)cinnamides family, shows a focused interest in developing selective antagonists for specific receptors, indicating potential applications in designing drugs that target specific pathways with minimal off-target effects. For instance, the study of N-(phenylalkyl)cinnamides as novel NR2B subtype-selective NMDA receptor antagonists highlights the role of structural modifications in achieving receptor selectivity, a principle that could be applied to N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-phenyloxalamide for developing central nervous system therapeutics (Tamiz et al., 1999).
Multitarget Therapeutic Potential
The exploration of multitarget compounds, like the 1,4-Dioxane derivatives for the treatment of Parkinson's Disease or Schizophrenia, suggests that this compound could be investigated for its affinity towards multiple receptor targets. This approach aims at balancing dopaminergic and serotoninergic profiles for comprehensive treatment strategies, indicating a potential research direction for evaluating its multitarget capabilities (Del Bello et al., 2019).
Polymer Applications in Biomedicine
The radical polymerization of compounds with similar functional groups, as seen in the study of Poly[N-(2-hydroxypropyl)methacrylamide], suggests potential applications in developing biomedical materials, such as drug delivery systems or tissue engineering scaffolds. This research avenue could be explored for this compound, examining its polymerization behavior and the resulting material properties (Kopeček & Baẑilová, 1973).
Cancer Chemoprevention and Therapeutics
Investigations into compounds for cancer chemoprevention and therapeutic applications provide a framework for researching this compound. Studies identifying candidate cancer chemopreventive agents and evaluating them in animal models and human clinical trials lay the groundwork for similar assessments. This includes examining its potential role in inhibiting tumor growth or progression through specific cellular pathways or interactions (Boone et al., 1990).
properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(19,8-9-20-2)10-15-12(17)13(18)16-11-6-4-3-5-7-11/h3-7,19H,8-10H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMNVBDMEJFYIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C(=O)NC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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